N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine

Description

BenchChem offers high-quality N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-N,2-N,6-N,6-N-tetraphenylnaphthalene-2,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H26N2/c1-5-13-29(14-6-1)35(30-15-7-2-8-16-30)33-23-21-28-26-34(24-22-27(28)25-33)36(31-17-9-3-10-18-31)32-19-11-4-12-20-32/h1-26H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEXCBRKPOZULQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H26N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50554205 |

Source

|

| Record name | N~2~,N~2~,N~6~,N~6~-Tetraphenylnaphthalene-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50554205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111961-87-6 |

Source

|

| Record name | N~2~,N~2~,N~6~,N~6~-Tetraphenylnaphthalene-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50554205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine

N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine is a significant organic compound featuring a naphthalene core functionalized with two diphenylamino groups at the 2 and 6 positions.[1] Its chemical formula is C34H26N2, and it has a molecular weight of 462.58 g/mol .[2] This molecule has garnered considerable interest within the scientific community, particularly in the field of materials science. Its unique electronic and thermal properties make it a highly sought-after component in the development of advanced organic electronic devices.

Primarily, N2,N2,N6,N6-tetraphenylnaphthalene-2,6-diamine serves as a high-performance hole-transporting or host material in Organic Light Emitting Diodes (OLEDs).[3] Its rigid naphthalene backbone coupled with the electron-donating diphenylamino substituents facilitates efficient charge transport and contributes to the overall stability and quantum efficiency of OLED devices. The investigation of such materials is pivotal for the advancement of next-generation displays, lighting, and organic photovoltaics.

This guide provides a comprehensive overview of a robust and widely adopted method for the synthesis of N2,N2,N6,N6-tetraphenylnaphthalene-2,6-diamine: the Palladium-catalyzed Buchwald-Hartwig amination. The causality behind experimental choices, a detailed protocol, and methods for purification and characterization are discussed to provide a self-validating and authoritative resource for researchers.

Synthetic Strategy: The Buchwald-Hartwig Amination Approach

The formation of the carbon-nitrogen (C-N) bonds between the naphthalene core and the diphenylamine moieties is most effectively achieved through a palladium-catalyzed cross-coupling reaction known as the Buchwald-Hartwig amination. This reaction has become a cornerstone of modern organic synthesis for its broad substrate scope, functional group tolerance, and generally high yields.[3]

The core principle of this reaction involves the coupling of an aryl halide (or pseudohalide) with an amine in the presence of a palladium catalyst and a base. For the synthesis of N2,N2,N6,N6-tetraphenylnaphthalene-2,6-diamine, the key starting materials are a 2,6-dihalogenated naphthalene and diphenylamine.

Causality of Reagent Selection

-

Aryl Halide: 2,6-Dibromonaphthalene is a common and effective starting material. The carbon-bromine bond is sufficiently reactive for oxidative addition to the palladium catalyst under relatively mild conditions. While 2,6-dichloronaphthalene could also be used, the C-Cl bond is generally less reactive, often requiring more specialized and expensive catalyst systems or harsher reaction conditions. 2,6-Diiodonaphthalene is highly reactive but can be more expensive and less stable.

-

Amine: Diphenylamine is the nucleophilic component that forms the tetraphenylamino substituents on the naphthalene core.

-

Palladium Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) or palladium(II) acetate (Pd(OAc)2).

-

Phosphine Ligand: A bulky, electron-rich phosphine ligand is crucial for the efficiency of the catalytic cycle. Ligands such as (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or XPhos are commonly employed. The ligand stabilizes the palladium center, promotes oxidative addition and reductive elimination, and prevents catalyst decomposition.

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the reactive amide in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is a frequently used and highly effective base for this transformation. Other bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) can also be used, sometimes offering advantages in terms of substrate compatibility.

-

Solvent: An anhydrous, aprotic solvent is necessary to prevent quenching of the strong base and to ensure the solubility of the reactants and catalyst. Toluene and xylene are common choices due to their high boiling points, which allow for reactions to be conducted at elevated temperatures to drive the reaction to completion.

Reaction Mechanism: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle, as illustrated in the diagram below.

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2,6-dibromonaphthalene, forming a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: Diphenylamine coordinates to the palladium center. The base then deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, releasing the N-arylated amine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. This process occurs twice to functionalize both bromine atoms on the naphthalene core.

Experimental Protocol: A Step-by-Step Guide

This protocol is a representative procedure based on established Buchwald-Hartwig amination methodologies for similar substrates.

Figure 2: General experimental workflow for the synthesis.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,6-Dibromonaphthalene | 285.95 | 1.0 g | 3.5 mmol |

| Diphenylamine | 169.22 | 1.42 g | 8.4 mmol |

| Sodium tert-butoxide | 96.10 | 1.01 g | 10.5 mmol |

| Pd2(dba)3 | 915.72 | 64 mg | 0.07 mmol |

| (±)-BINAP | 622.67 | 131 mg | 0.21 mmol |

| Anhydrous Toluene | - | 50 mL | - |

Procedure

-

Reaction Setup:

-

To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dibromonaphthalene (1.0 g, 3.5 mmol), diphenylamine (1.42 g, 8.4 mmol), sodium tert-butoxide (1.01 g, 10.5 mmol), and (±)-BINAP (131 mg, 0.21 mmol).

-

Add tris(dibenzylideneacetone)dipalladium(0) (64 mg, 0.07 mmol) to the flask.

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an inert atmosphere.

-

Using a syringe, add anhydrous toluene (50 mL) to the flask.

-

-

Reaction:

-

Immerse the flask in a preheated oil bath and heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully quench the reaction by slowly adding water (50 mL).

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

-

-

Characterization:

-

The purified product should be a solid.

-

Confirm the identity and purity of the final product using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be recorded to confirm the chemical structure.

-

Mass Spectrometry (MS): Obtain a mass spectrum to verify the molecular weight of the compound.

-

Melting Point: The melting point of N2,N2,N6,N6-tetraphenylnaphthalene-2,6-diamine is reported to be 272-276 °C.[2]

-

-

Safety and Handling Precautions

-

Palladium compounds, phosphine ligands, and organic solvents should be handled in a well-ventilated fume hood.

-

Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (gloves, safety glasses).

-

Always work under an inert atmosphere as the catalyst and some reagents are air-sensitive.

-

Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Conclusion

The Buchwald-Hartwig amination provides a reliable and efficient pathway for the synthesis of N2,N2,N6,N6-tetraphenylnaphthalene-2,6-diamine. By carefully selecting the starting materials, catalyst system, and reaction conditions, researchers can obtain this valuable material for applications in organic electronics and other advanced fields. The protocol described herein, grounded in the principles of modern cross-coupling chemistry, offers a robust starting point for the synthesis and further investigation of this and related compounds.

References

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

-

PubChem. (n.d.). N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine | C34H26N2 | CID 14008243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(4-fluorophenyl)-5-iodo-2-pentanone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Compound Overview and Physicochemical Properties

1-(4-fluorophenyl)-5-iodo-2-pentanone is a halogenated ketone with potential applications as an intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. The presence of a fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity, while the iodo-ketone functionality serves as a versatile handle for further chemical modifications.

Structural Information:

-

IUPAC Name: 1-(4-fluorophenyl)-5-iodo-2-pentanone

-

Molecular Formula: C₁₁H₁₂FIO

-

Molecular Weight: 306.11 g/mol

-

SMILES: FC1=CC=C(C=C1)CC(=O)CCCI

Physicochemical Data (Estimated and Inferred from Analogous Compounds):

| Property | Value | Source/Rationale |

| Physical State | Likely a pale yellow to brown liquid or low-melting solid at room temperature. | Based on the properties of similar ketones and iodoalkanes. |

| Boiling Point | > 200 °C (decomposes) | Estimated based on the increased molecular weight and polarity compared to its precursors. |

| Melting Point | Not available | --- |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, acetone). Insoluble in water. | Typical for moderately polar organic compounds. |

| Density | ~1.5 g/cm³ | Estimated based on the presence of iodine. |

Proposed Synthesis of 1-(4-fluorophenyl)-5-iodo-2-pentanone

A direct, documented synthesis for 1-(4-fluorophenyl)-5-iodo-2-pentanone is not readily found in the literature. Therefore, a plausible and efficient multi-step synthetic route is proposed below, starting from commercially available materials. This pathway is designed based on well-established and reliable organic transformations.

Overall Synthetic Scheme:

A Technical Guide to N²,N²,N⁶,N⁶-Tetraphenylnaphthalene-2,6-diamine: Synthesis, Properties, and Applications in Organic Electronics

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of N²,N²,N⁶,N⁶-Tetraphenylnaphthalene-2,6-diamine, a key organic semiconductor material. The document details the molecule's core structural and physicochemical properties, provides a validated, step-by-step synthesis protocol based on the Buchwald-Hartwig amination, and explores its primary applications as a hole-transporting material in organic light-emitting diodes (OLEDs). This guide is intended for researchers, materials scientists, and process engineers in the field of organic electronics and drug development who require a deep technical understanding of this compound.

Compound Identification and Molecular Structure

N²,N²,N⁶,N⁶-Tetraphenylnaphthalene-2,6-diamine is an aromatic amine built upon a rigid naphthalene core. The four phenyl groups attached to the nitrogen atoms create a bulky, three-dimensional structure that inhibits crystallization (leading to stable amorphous films) and facilitates effective intermolecular charge transport.

-

IUPAC Name: N²,N²,N⁶,N⁶-Tetraphenylnaphthalene-2,6-diamine[1]

-

Common Name: 2,6-NPD

-

CAS Number: 111961-87-6[2]

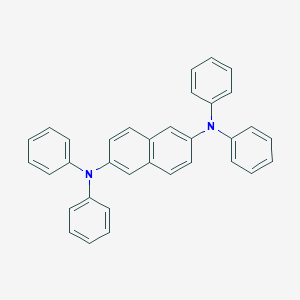

The fundamental structure consists of a central naphthalene backbone with two diphenylamino groups substituted at the 2 and 6 positions.[3]

Caption: 2D Molecular Structure of N²,N²,N⁶,N⁶-Tetraphenylnaphthalene-2,6-diamine.

Physicochemical and Electronic Properties

The material's utility in electronic devices is dictated by its thermal stability and electronic energy levels. High glass transition (Tg) and decomposition (Td) temperatures are crucial for device longevity and stability during fabrication via thermal evaporation. The HOMO (Highest Occupied Molecular Orbital) energy level is a key parameter that governs the efficiency of hole injection from the anode (typically Indium Tin Oxide, ITO) into the organic layer.

| Property | Value | Unit | Method/Conditions |

| Thermal Properties | |||

| Melting Point (Tm) | 246 | °C | Differential Scanning Calorimetry (DSC) |

| Glass Transition Temp. (Tg) | 121 | °C | Differential Scanning Calorimetry (DSC) |

| Decomposition Temp. (Td) | 451 | °C | Thermogravimetric Analysis (TGA, 5% wt. loss) |

| Electronic & Optical Properties | |||

| HOMO Energy Level | -5.31 | eV | Cyclic Voltammetry |

| UV-Vis Absorption (λmax) | 312, 341 | nm | in Dichloromethane (CH₂Cl₂)[4] |

| Photoluminescence (λem) | 438 | nm | in Dichloromethane (CH₂Cl₂)[4] |

Synthesis and Purification

The most efficient and widely adopted method for synthesizing N²,N²,N⁶,N⁶-Tetraphenylnaphthalene-2,6-diamine is the palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction forms the critical carbon-nitrogen (C-N) bonds between the naphthalene core and the diphenylamine moieties.

Reaction Principle

The synthesis involves a double amination of 2,6-dibromonaphthalene with two equivalents of diphenylamine. The reaction is catalyzed by a palladium(0) species, which is generated in situ from a palladium(II) precatalyst. A bulky phosphine ligand is essential to facilitate the catalytic cycle, and a strong, non-nucleophilic base is required to deprotonate the amine.

Caption: General workflow for the synthesis of 2,6-NPD via Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating purification and characterization steps to ensure the final product's identity and purity.

Materials & Equipment:

-

2,6-Dibromonaphthalene (1.0 eq)

-

Diphenylamine (2.2 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

-

Tri-tert-butylphosphine [P(t-Bu)₃] (0.04 eq)

-

Sodium tert-butoxide (NaOt-Bu) (2.8 eq)

-

Anhydrous Toluene

-

Standard reflux apparatus with condenser

-

Inert gas line (Nitrogen or Argon)

-

Magnetic stirrer and heating mantle

-

Silica gel for column chromatography

-

Solvents for chromatography and recrystallization (e.g., Dichloromethane, Hexane)

Procedure:

-

Reaction Setup (Inert Atmosphere):

-

To a dry, two-neck round-bottom flask equipped with a condenser and magnetic stir bar, add 2,6-dibromonaphthalene, diphenylamine, and sodium tert-butoxide.

-

Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Causality: The active Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and reduced yields. The strong base, NaOt-Bu, is hygroscopic and must be handled under inert conditions.

-

-

Catalyst Addition and Reaction:

-

Under a positive flow of inert gas, add the palladium(II) acetate, tri-tert-butylphosphine, and anhydrous toluene via syringe.

-

Causality: The phosphine ligand coordinates to the palladium center, stabilizing it and promoting the key steps of oxidative addition and reductive elimination in the catalytic cycle.

-

Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

-

Maintain the reaction at reflux for 24 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Workup and Extraction:

-

After 24 hours, cool the mixture to room temperature.

-

Quench the reaction by slowly adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the product into dichloromethane (CH₂Cl₂).

-

Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude solid by column chromatography on silica gel, typically using a hexane/dichloromethane solvent gradient.

-

Causality: Chromatography is essential to remove unreacted starting materials, catalyst residues, and reaction byproducts.

-

Combine the pure fractions and remove the solvent. Further purify the resulting solid by recrystallization from a toluene/hexane mixture to yield a white, crystalline solid.

-

-

Validation:

-

Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Assess thermal properties using DSC and TGA to confirm Tg and Td match literature values.

-

Applications in Organic Electronics

The primary application of N²,N²,N⁶,N⁶-Tetraphenylnaphthalene-2,6-diamine is as a Hole-Transporting Material (HTM) in organic light-emitting diodes (OLEDs).[3]

In a typical OLED architecture, the HTM layer is positioned between the transparent anode (ITO) and the emissive layer (EML). Its function is twofold:

-

Efficient Hole Injection: The HOMO level of 2,6-NPD (-5.31 eV) is well-matched with the work function of ITO (typically ~4.8 eV), minimizing the energy barrier for holes to be injected from the anode into the organic stack.

-

Efficient Hole Transport: The molecule's high hole mobility allows for the efficient transport of these positive charge carriers towards the emissive layer.

-

Exciton and Electron Blocking: The wide energy gap of 2,6-NPD helps to confine excitons (bound electron-hole pairs) within the emissive layer, preventing them from quenching at the anode. It also blocks electrons from passing through to the anode, ensuring that recombination occurs primarily in the desired emissive zone.

The excellent thermal stability (Tg = 121 °C) of 2,6-NPD ensures that the amorphous thin film remains morphologically stable during device operation, preventing crystallization that can lead to device failure and short circuits. This thermal robustness contributes significantly to the operational lifetime and reliability of OLED devices.[3] Its properties also make it a candidate for use in other organic electronic devices such as organic photodetectors and perovskite solar cells.[3]

Conclusion

N²,N²,N⁶,N⁶-Tetraphenylnaphthalene-2,6-diamine is a cornerstone material in the field of organic electronics. Its robust thermal properties, suitable electronic energy levels, and well-defined synthesis via Buchwald-Hartwig amination make it an exemplary hole-transporting material. The combination of a rigid naphthalene core with bulky diphenylamino side groups provides an ideal balance of charge mobility and morphological stability, leading to enhanced efficiency and longevity in OLED devices. This guide has provided the fundamental structural, synthetic, and application-oriented details necessary for its successful implementation in advanced materials research and device engineering.

References

-

PubChem. N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine. National Center for Biotechnology Information. Available at: [Link]

- Park, M., et al. (2007). Synthesis and characterization of N,N,N′,N′-tetraaryl-2,6-diaminonaphthalenes as hole-transporting materials for organic light-emitting diodes. Journal of Materials Chemistry, 17(23), 2481-2486. (Note: A direct clickable link to the full text may require a subscription.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palladium-Catalyzed Synthesis of N, N- Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst [organic-chemistry.org]

An In-depth Technical Guide to the Thermal and Electrochemical Properties of N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine, a sophisticated organic semiconductor, stands at the forefront of materials science, particularly in the domain of organic electronics. Its molecular architecture, featuring a rigid naphthalene core functionalized with four phenyl groups and two diamine moieties, imparts a unique combination of thermal stability and charge-transport capabilities.[1] This guide provides a comprehensive overview of the core thermal and electrochemical properties of this compound, offering insights into its performance characteristics and the experimental methodologies used for their evaluation. With the CAS Number 111961-87-6, a molecular formula of C34H26N2, and a molecular weight of approximately 462.6 g/mol , this material is a key component in the development of next-generation organic light-emitting diodes (OLEDs) and other optoelectronic devices.[1]

Molecular Structure and Synthesis

The strategic arrangement of the tetraphenyl and diamine substituents on the naphthalene backbone results in a non-planar structure that inhibits crystallization and promotes the formation of stable amorphous films, a critical attribute for device fabrication and longevity.

-

Caption: Molecular Structure of N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine.

Synthesis of N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine can be achieved through several synthetic routes, most notably via palladium-catalyzed cross-coupling reactions. A common approach involves the Buchwald-Hartwig amination of 2,6-dibromonaphthalene with diphenylamine in the presence of a palladium catalyst and a suitable base. This method offers high yields and purity, which are essential for achieving optimal performance in electronic devices.

-

Caption: Generalized workflow for the synthesis of N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine.

Thermal Properties: Ensuring Device Stability

The operational lifespan and reliability of organic electronic devices are intrinsically linked to the thermal stability of their constituent materials. High temperatures can induce morphological changes or decomposition, leading to device failure. N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine exhibits excellent thermal stability, a key factor in its utility as a host or hole-transporting material in OLEDs.[1]

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. The decomposition temperature (Td), often defined as the temperature at which 5% weight loss occurs, is a critical parameter.

| Property | Value |

| Decomposition Temp. (Td) | > 290 °C (0.5% weight loss) |

This high decomposition temperature indicates that the material can withstand the fabrication processes and operational temperatures of OLED devices without significant degradation.

Differential Scanning Calorimetry (DSC)

DSC is employed to measure the heat flow associated with thermal transitions in a material. A key parameter obtained from DSC is the glass transition temperature (Tg), which signifies the transition from a rigid, glassy state to a more rubbery, amorphous state. A high Tg is desirable as it helps to maintain the morphological stability of the thin film during device operation.

Experimental Protocol: Thermal Analysis

Thermogravimetric Analysis (TGA):

-

A small sample (5-10 mg) of N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine is placed in a platinum or alumina pan.

-

The pan is loaded into a TGA instrument.

-

The sample is heated from room temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

The weight loss of the sample is recorded as a function of temperature.

Differential Scanning Calorimetry (DSC):

-

A small sample (5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The sample is subjected to a heat-cool-heat cycle (e.g., from room temperature to 200 °C at 10 °C/min, cooled to room temperature at 10 °C/min, and reheated to 200 °C at 10 °C/min) under a nitrogen atmosphere.

-

The heat flow to the sample is measured relative to the reference, and the glass transition temperature is determined from the second heating scan.

-

Caption: Experimental workflow for thermal characterization.

Electrochemical Properties: Facilitating Charge Transport

The electrochemical properties of N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine are paramount to its function in OLEDs. These properties, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, govern the efficiency of charge injection and transport within the device.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule. By measuring the oxidation and reduction potentials, these crucial energy parameters can be estimated.

While specific experimental CV data for N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine is not extensively reported, the electrochemical behavior of analogous 1,5-bis(diarylamino)naphthalene derivatives has been studied. These compounds typically exhibit two reversible oxidation processes.[2] The HOMO energy levels, estimated from these measurements, are crucial for matching with the work function of the anode to ensure efficient hole injection.

| Property | Estimated Range (based on related compounds) |

| HOMO Energy Level | -5.1 to -5.5 eV |

| LUMO Energy Level | -2.0 to -2.4 eV |

The HOMO levels are well-suited for hole injection from common transparent conductive oxides like indium tin oxide (ITO), and the relatively high LUMO levels provide good electron-blocking capabilities, confining electrons to the emissive layer and enhancing device efficiency.

Experimental Protocol: Cyclic Voltammetry

-

A solution of N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine (typically 1 mM) is prepared in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

-

A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

-

The solution is purged with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.

-

The potential of the working electrode is scanned linearly with time, and the resulting current is measured.

-

The ferrocene/ferrocenium (Fc/Fc+) redox couple is often used as an internal standard to calibrate the potential scale.

-

The HOMO and LUMO energy levels are calculated from the onset of the oxidation and reduction peaks, respectively, using the following equations:

-

E_HOMO = -[E_ox (onset) - E_1/2(Fc/Fc+)] - 4.8 eV

-

E_LUMO = -[E_red (onset) - E_1/2(Fc/Fc+)] - 4.8 eV

-

-

Caption: Experimental workflow for electrochemical characterization.

Conclusion

N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine is a promising organic semiconductor with a compelling combination of high thermal stability and suitable electrochemical properties for applications in high-performance OLEDs and other organic electronic devices. Its robust thermal profile ensures device longevity, while its well-positioned HOMO and LUMO energy levels facilitate efficient charge transport. The experimental protocols detailed in this guide provide a framework for the accurate characterization of these critical properties, enabling researchers and developers to further optimize materials and device architectures for the next generation of organic electronics.

References

-

PubChem. N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine. Available at: [Link]

-

Gauthier, S., & Vachon, J. (2006). Synthesis, thermal, electrochemical, and photophysical characterization of 1,5-bis(diarylamino)naphthalene derivatives as potential hole transport OLED materials. Canadian Journal of Chemistry, 84(10), 1344-1351. Available at: [Link]

Sources

Navigating the Physicochemical Landscape of N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine, a notable member of the aromatic amine family, has garnered significant interest within the materials science and organic electronics sectors. Its unique molecular architecture, featuring a rigid naphthalene core flanked by four phenyl groups, imparts desirable charge transport properties and high thermal stability, making it a prime candidate for applications in Organic Light-Emitting Diodes (OLEDs) and other electronic devices.[1] However, the effective utilization of this compound is intrinsically linked to its fundamental physicochemical properties, namely its solubility in organic solvents and its stability under various environmental stressors. This technical guide provides a comprehensive exploration of these critical parameters, offering both theoretical insights and practical, field-proven methodologies for their assessment. While specific quantitative data for this exact molecule remains sparse in publicly accessible literature, this guide synthesizes information from analogous compounds and established analytical protocols to provide a robust framework for researchers.

Introduction: The Molecular Architecture and Its Implications

N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine (Molecular Formula: C34H26N2, Molecular Weight: 462.6 g/mol ) is a crystalline solid characterized by a melting point in the range of 272-276 °C.[2] Its structure, a naphthalene diamine core with four terminal phenyl rings, results in a sterically hindered and largely non-polar molecule. This inherent molecular rigidity and the extensive aromatic system are the primary determinants of its electronic properties and, concurrently, its challenging solubility profile. Understanding the interplay between its structure and its behavior in solution is paramount for its application in solution-processed device fabrication.

Solubility Profile: A Deep Dive into Solvent-Solute Interactions

The principle of "like dissolves like" is the cornerstone of understanding the solubility of N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine. Given its predominantly non-polar, aromatic nature, it is anticipated to exhibit greater solubility in non-polar or moderately polar organic solvents.

Theoretical Solubility Considerations

The large, rigid, and symmetric nature of the molecule contributes to a high lattice energy in its solid state, which must be overcome by solvent-solute interactions for dissolution to occur. Solvents capable of engaging in π-π stacking interactions with the naphthalene and phenyl rings are likely to be more effective.

Qualitative Solubility Predictions

Based on the molecular structure, a qualitative assessment of solubility in common organic solvents can be predicted.

| Solvent Class | Predicted Solubility | Rationale |

| Non-Polar Aromatic | High | Favorable π-π stacking interactions between the solvent (e.g., Toluene, Xylene) and the aromatic rings of the solute. |

| Chlorinated | Moderate to High | Good balance of polarity and ability to interact with the aromatic system (e.g., Dichloromethane, Chloroform). |

| Ethers | Low to Moderate | Moderate polarity and hydrogen bond accepting capability may offer some interaction (e.g., Tetrahydrofuran, Dioxane). |

| Ketones | Low | Moderate polarity may not be sufficient to overcome the high lattice energy (e.g., Acetone, Methyl Ethyl Ketone). |

| Alcohols | Very Low | The highly polar and protic nature of alcohols (e.g., Methanol, Ethanol) is a poor match for the non-polar solute. |

| Water | Insoluble | The extreme polarity and hydrogen-bonding network of water are incompatible with the hydrophobic nature of the molecule. |

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility data, the following isothermal saturation method provides a reliable and reproducible approach.

Objective: To determine the equilibrium solubility of N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine in a given organic solvent at a specific temperature.

Materials:

-

N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed test tubes

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure equilibrium is reached.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is established. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

For finely dispersed solids, centrifuge the vials at a moderate speed to ensure complete separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw a known aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound. The UV absorption maxima for this compound are reported at 312 nm and 341 nm in dichloromethane, which can be used for detection.[2][3]

-

-

Calculation:

-

Calculate the solubility in units of g/L or mol/L, accounting for the dilution factor.

-

Stability Assessment: Ensuring Reliability in Application

The stability of N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine is a critical factor for its storage, handling, and long-term performance in electronic devices. Degradation can lead to a loss of desired electronic properties and device failure. The primary degradation pathways to consider are thermal, photochemical, and chemical.

Thermal Stability

Aromatic amines, in general, exhibit good thermal stability due to the strength of the aromatic C-C and C-N bonds. The high melting point of N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine suggests a thermally stable molecule.

Experimental Protocol for Thermal Stability Analysis:

A. Thermogravimetric Analysis (TGA):

-

Objective: To determine the decomposition temperature of the compound.

-

Methodology:

-

Place a small, accurately weighed sample (5-10 mg) into a TGA pan.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass loss as a function of temperature. The onset temperature of significant weight loss indicates the beginning of thermal decomposition.

-

B. Differential Scanning Calorimetry (DSC):

-

Objective: To identify phase transitions and exothermic decomposition events.

-

Methodology:

-

Seal a small, accurately weighed sample (2-5 mg) in a DSC pan.

-

Heat the sample at a constant rate under a controlled atmosphere.

-

Monitor the heat flow to the sample relative to a reference. Endothermic peaks correspond to melting, while sharp exothermic peaks can indicate decomposition.

-

Photochemical Stability

Aromatic amines can be susceptible to photodegradation upon exposure to ultraviolet (UV) light. The extensive conjugation in N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine suggests it will absorb UV radiation, potentially leading to photochemical reactions such as oxidation or bond cleavage.

Experimental Protocol for Photochemical Stability Testing:

-

Objective: To assess the degradation of the compound when exposed to light.

-

Methodology:

-

Prepare a solution of the compound in a relatively inert solvent (e.g., dichloromethane or toluene).

-

Expose the solution to a controlled light source (e.g., a xenon lamp simulating solar radiation or a specific UV wavelength) for a defined period.

-

Keep a control sample in the dark at the same temperature.

-

At various time intervals, withdraw aliquots from both the exposed and control samples.

-

Analyze the samples by HPLC or UV-Vis spectrophotometry to quantify the decrease in the concentration of the parent compound and the formation of any degradation products.

-

Chemical Stability and Potential Degradation Pathways

The chemical stability of N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine is influenced by its reactivity with other chemical species.

-

Oxidation: The amine functionalities are potential sites for oxidation, especially in the presence of strong oxidizing agents or atmospheric oxygen, which can be exacerbated by light or heat. N-oxidation is a known metabolic pathway for carcinogenic arylamines and could be a potential degradation route.[4]

-

Hydrolysis: While the C-N bonds in aryl amines are generally stable to hydrolysis under neutral conditions, prolonged exposure to strongly acidic or basic conditions could potentially lead to degradation.

-

Electrophilic Aromatic Substitution: The amine groups activate the aromatic rings towards electrophilic attack.[1]

Experimental Protocol for Chemical Stability Assessment:

-

Objective: To evaluate the stability of the compound in the presence of various chemical reagents.

-

Methodology:

-

Prepare solutions of the compound in the presence of different chemical stressors (e.g., acidic, basic, and oxidizing solutions).

-

Maintain the solutions at a constant temperature.

-

Monitor the concentration of the parent compound over time using an appropriate analytical technique like HPLC.

-

Visualization of Experimental Workflows

To provide a clearer understanding of the experimental procedures, the following diagrams illustrate the key workflows.

Caption: Workflow for solubility determination.

Caption: General workflow for stability testing.

Conclusion and Future Outlook

N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine stands as a promising material for advanced electronic applications. However, a comprehensive understanding of its solubility and stability is crucial for its successful integration into functional devices. This guide has provided a foundational framework for approaching these challenges, from theoretical predictions to detailed experimental protocols. While direct, quantitative data for this specific molecule is not widely published, the methodologies outlined here, combined with an understanding of analogous aromatic amines, empower researchers to systematically characterize its physicochemical properties. Future research should focus on generating and publishing quantitative solubility data in a broad range of organic solvents and conducting detailed stability studies to elucidate specific degradation mechanisms and kinetics. Such data will be invaluable for accelerating the development and commercialization of technologies based on this and related high-performance organic materials.

References

-

PubChem. N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine. [Link]

- Kadish, K. M., & Smith, K. M. (Eds.). (2012). The Porphyrin Handbook: Applications of Porphyrins and Metalloporphyrins. Academic press.

- Bel-Hadj-Tahar, R., & Knorr, M. (2014). Photocatalytic Degradation of Polyphenols and Polyaromatic Amines in Textile Industry Wastewaters by Nano-Cerium Dioxide Doped Titanium Dioxide and the Evaluation of Acute Toxicity Assays with Microtox and Daphnia magna. Journal of Biomedical Research & Environmental Sciences.

-

U.S. Food and Drug Administration. (2023). Accelerated Testing to Prove Long-Term Material Biostability. [Link]

-

i3cglobal. Medical Device Stability Testing Standards and Types. [Link]

- Yalkowsky, S. H., & He, Y. (2003).

- Joseph, J., & Nagendrappa, G. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies, 17(3), 24-33.

- Bel'skii, F. I., D'yachenko, O. A., & Atovmyan, L. O. (1990). The metabolic N-oxidation of carcinogenic arylamines in relation to nitrogen charge density and oxidation potential. Environmental health perspectives, 87, 233–236.

Sources

- 1. Buy N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine | 111961-87-6 [smolecule.com]

- 2. N,N,N ,N -Tetraphenylnaphthalene-2,6-diamine 98 HPLC 111961-87-6 [sigmaaldrich.com]

- 3. lab-chemicals.com [lab-chemicals.com]

- 4. The metabolic N-oxidation of carcinogenic arylamines in relation to nitrogen charge density and oxidation potential - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic analysis of N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine (UV-Vis, Fluorescence)

This guide provides an in-depth technical overview of the spectroscopic analysis of N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine, a key organic semiconductor material. Tailored for researchers and professionals in materials science and drug development, this document details the principles, experimental protocols, and data interpretation for UV-Vis absorption and fluorescence spectroscopy of this compound.

Introduction: Unveiling a Key Player in Organic Electronics

N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine is a polycyclic aromatic hydrocarbon featuring a naphthalene core symmetrically substituted with two diphenylamino groups.[1][2] Its molecular structure, characterized by a conjugated π-system and peripheral bulky phenyl groups, imparts excellent thermal stability and charge transport properties.[1] These characteristics make it a highly effective hole-transporting material (HTM) in Organic Light-Emitting Diodes (OLEDs), where it facilitates the efficient injection and movement of positive charge carriers, contributing to the overall device performance and longevity.[1][3][4]

A thorough understanding of the photophysical properties of N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine through spectroscopic analysis is paramount for optimizing its function in such optoelectronic applications. This guide elucidates the fundamental techniques of UV-Vis and fluorescence spectroscopy as they apply to this molecule.

UV-Vis Absorption Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. For conjugated aromatic compounds like N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine, absorption in the UV-Vis range corresponds to the promotion of electrons from lower-energy molecular orbitals (typically π orbitals) to higher-energy orbitals (π* orbitals).

The absorption spectrum of N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine in dichloromethane (CH₂Cl₂) exhibits distinct peaks at 312 nm and 341 nm .[5][6] These absorption bands are characteristic of the π-π* transitions within the extensive conjugated system of the molecule. The precise peak positions and their intensities are sensitive to the molecular environment.

Fluorescence Spectroscopy: The Emissive Pathway

Upon absorption of a photon, an excited molecule can return to its ground state by emitting a photon, a process known as fluorescence. The fluorescence spectrum provides information about the electronic structure of the excited state and the efficiency of the emissive relaxation pathway.

In dichloromethane, N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine displays a fluorescence emission maximum at 438 nm .[5][6] The difference in wavelength (or energy) between the absorption maximum and the emission maximum is known as the Stokes shift . A significant Stokes shift is often desirable in fluorescent materials to minimize self-absorption, where emitted photons are reabsorbed by other molecules.

The Influence of Solvent Environment: Solvatochromism

The photophysical properties of N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine can be significantly influenced by the surrounding solvent. This phenomenon, known as solvatochromism , refers to the change in the position, and sometimes intensity, of absorption and emission spectral bands with a change in solvent polarity.[7][8]

While specific solvatochromic data for N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine is not extensively published, related naphthalene derivatives and aromatic amines often exhibit positive solvatochromism, where the emission peak shifts to a longer wavelength (a red shift) as the solvent polarity increases.[9] This is typically due to the excited state having a larger dipole moment than the ground state, leading to stronger stabilizing interactions with polar solvent molecules. A systematic investigation across a range of solvents with varying polarities is crucial to fully characterize the photophysical behavior of this material.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the spectroscopic characterization of N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine.

General Sample Preparation

Accurate spectroscopic measurements demand meticulous sample preparation.

-

Solvent Selection : Utilize spectroscopic grade solvents to minimize interference from impurities. Dichloromethane is a known good solvent, but a range of solvents (e.g., hexane, toluene, tetrahydrofuran, acetonitrile) should be used to investigate solvatochromic effects.

-

Stock Solution : Prepare a concentrated stock solution of N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine in the chosen solvent. An accurate concentration is necessary for determining the molar extinction coefficient.

-

Working Solutions : Prepare a series of dilutions from the stock solution. For UV-Vis measurements, concentrations should yield an absorbance between 0.1 and 1.0 at the absorption maximum.[10] For fluorescence measurements, solutions should be more dilute, with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.[5][11]

Fig 1. General workflow for spectroscopic analysis.

UV-Vis Absorption Spectroscopy Protocol

-

Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

-

Blank Correction : Fill a cuvette with the pure solvent to be used for the sample and record a baseline correction.

-

Measurement : Replace the blank with the sample cuvette and record the absorption spectrum over a suitable wavelength range (e.g., 250-500 nm).

-

Data Analysis : Identify the wavelengths of maximum absorbance (λmax). To determine the molar extinction coefficient (ε), plot absorbance versus concentration for a series of dilutions. According to the Beer-Lambert law (A = εcl), the slope of the resulting line will be ε (where 'c' is the concentration in mol/L and 'l' is the cuvette path length in cm).

Fluorescence Spectroscopy Protocol

-

Instrumentation : Use a calibrated spectrofluorometer.

-

Excitation Wavelength : Set the excitation wavelength to one of the absorption maxima (e.g., 341 nm) where the absorbance of the solution is known to be below 0.1.

-

Emission Scan : Record the fluorescence emission spectrum over a wavelength range that covers the expected emission (e.g., 360-600 nm).

-

Data Analysis : Identify the wavelength of maximum emission intensity (λem).

Fluorescence Quantum Yield (ΦF) Determination

The fluorescence quantum yield, which represents the efficiency of the fluorescence process, can be determined using the comparative method.[5] This involves comparing the fluorescence of the sample to that of a well-characterized fluorescence standard with a known quantum yield.

-

Select a Standard : Choose a fluorescence standard whose absorption and emission spectra are in a similar range to the sample. For an emission around 438 nm, a standard like quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) could be suitable.

-

Prepare Solutions : Prepare solutions of both the sample and the standard in the same solvent, if possible. If not, a correction for the refractive index of the solvents must be applied. The absorbance of both solutions at the chosen excitation wavelength must be identical and below 0.1.

-

Measure Spectra : Record the fluorescence emission spectra of both the sample and the standard under identical instrument conditions (excitation wavelength, slit widths).

-

Calculate Quantum Yield : The quantum yield of the sample (ΦF,sample) is calculated using the following equation:

ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²)

Where:

-

ΦF,std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

Fig 2. Workflow for quantum yield determination.

Summary of Spectroscopic Data

| Parameter | Value | Solvent | Reference |

| UV-Vis Absorption (λmax) | 312 nm, 341 nm | Dichloromethane | [5][6] |

| Fluorescence Emission (λem) | 438 nm | Dichloromethane | [5][6] |

| Fluorescence Quantum Yield (ΦF) | To be determined | - | - |

| Stokes Shift | 97 nm (calculated) | Dichloromethane | - |

Conclusion

The spectroscopic characterization of N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine is fundamental to understanding its photophysical behavior and optimizing its application in organic electronics. This guide provides a comprehensive framework for conducting UV-Vis and fluorescence analyses, including detailed protocols for sample preparation and quantum yield determination. A systematic investigation of its properties, particularly in various solvent environments, will further elucidate the structure-property relationships that govern its performance as a high-efficiency hole-transporting material.

References

[12] PubChem. N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine. Available at: [Link]

[13] Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067-1071. Available at: [Link]

[14] Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535-1550. Available at: [Link]

[15] Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.

[16] Chen, C. H., & Hung, L. S. (2003). Electron Transport Materials for Organic Light-Emitting Diodes. Accounts of Chemical Research, 36(12), 1003-1011. Available at: [Link]

[17] ResearchGate. (2014). Hole transporting materials for organic light emitting diodes: An Overview. Available at: [Link]

El-Daly, S. A., et al. (2015). Studies on UV-Visible, Fluorescent Spectral Properties and Solvatochromic behavior of Naphthalimide Compound Containing Quaternary Ammonium. Journal of Chemical, Biological and Physical Sciences, 5(3), 2635.

[10] Metkon. (2025, October 7). Spectroscopic Sample Preparation: Techniques for Accurate Results. Available at: [Link]

[7] ResearchGate. (2025, August 7). Solvatochromism Effect of Different Solvents on UV-Vis Spectra of Flouresceine and its Derivatives. Available at: [Link]

[18] UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. Available at: [Link]

[9] Journal of Chemical Theory and Computation. (2009, February 10). Solvatochromic Shifts on Absorption and Fluorescence Bands of N,N-Dimethylaniline. Available at: [Link]

[3] ResearchGate. (2014). Hole transporting materials for organic light emitting diodes: An Overview. Available at: [Link]

[8] PubMed. (2023, March 25). Synthesis, Solvatochromism and Fluorescence Quenching Studies of Naphthalene Diimide Dye by Nano graphene oxide. Available at: [Link]

[19] Edinburgh Instruments. Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Available at: [Link]

[20] ISS. Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Available at: [Link]

[21] National Institutes of Health (NIH). (2014, October 29). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. Available at: [Link]

[22] Shared Research Facilities. SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS. Available at: [Link]

Prime Scholars. Sample preparation for atomic spectroscopic analysis: An overview. Available at: [Link]

Sources

- 1. Making sure you're not a bot! [opus4.kobv.de]

- 2. primescholars.com [primescholars.com]

- 3. researchgate.net [researchgate.net]

- 4. ossila.com [ossila.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. lab-chemicals.com [lab-chemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Solvatochromism and Fluorescence Quenching Studies of Naphthalene Diimide Dye by Nano graphene oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Solvatochromic Shifts on Absorption and Fluorescence Bands of N,N-Dimethylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Spectroscopic Sample Preparation: Techniques for Accurate Results - Metkon [metkon.com]

- 13. iss.com [iss.com]

- 14. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. edinst.com [edinst.com]

- 17. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]

- 18. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]

- 19. spie.org [spie.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

A Technical Guide to the Computational & Theoretical Modeling of N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine

Prepared by: Gemini, Senior Application Scientist

Abstract

N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine represents a class of aromatic diamines with significant potential in the field of organic electronics. Its rigid naphthalene core and flanking triphenylamine moieties suggest favorable characteristics for use as a hole-transporting material (HTM) in devices like Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs). This technical guide outlines a comprehensive computational workflow for the theoretical modeling of this molecule. By leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), this protocol enables the in silico prediction of key electronic and photophysical properties, accelerating the materials discovery process by providing critical insights prior to experimental synthesis. We detail methodologies for geometry optimization, frontier molecular orbital analysis, absorption spectra simulation, and the calculation of charge transport parameters, establishing a self-validating system for researchers and drug development professionals to reliably assess the molecule's potential.

Introduction: The Rationale for Computational Scrutiny

The performance of organic semiconductor materials is fundamentally governed by the relationship between molecular structure and electronic function. For molecules like N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine, the spatial arrangement of atoms dictates critical parameters such as ionization potential, electron affinity, and charge mobility.[1][2] These parameters, in turn, determine the efficiency of charge injection, transport, and recombination in an electronic device.

Aromatic diamines are a cornerstone of organic electronics, frequently employed as hole-transporting materials (HTMs) that facilitate the movement of positive charges (holes) from the anode to the emissive layer.[3] The target molecule combines a planar, π-conjugated naphthalene core—conducive to charge delocalization—with four phenyl groups on the terminal nitrogens. These phenyl groups can influence the molecule's morphology, solubility, and electronic energy levels.

Computational modeling provides a powerful, cost-effective means to explore these structure-property relationships.[4][5] Before committing resources to complex synthesis, researchers can use theoretical methods to predict a molecule's viability.[6] This guide provides a validated protocol for such an investigation, focusing on the methods most relevant to organic semiconductors.

Theoretical Foundations: DFT and TD-DFT

The workflows described herein are primarily based on Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

-

Density Functional Theory (DFT): DFT is a cornerstone of modern computational chemistry. Instead of calculating the complex wavefunction of a multi-electron system, DFT determines the electron density, from which all other electronic properties can be derived. This approach offers a remarkable balance of accuracy and computational cost, making it ideal for molecules of this size.[6] For geometry optimization and ground-state properties, hybrid functionals like B3LYP are often employed as they provide a robust description of organic molecules.[7][8]

-

Time-Dependent Density Functional Theory (TD-DFT): To investigate how the molecule interacts with light (i.e., its photophysical properties), we use TD-DFT. This extension of DFT allows for the calculation of excited-state properties, such as electronic absorption spectra.[8][9] Functionals like CAM-B3LYP are often preferred for these calculations as they better describe charge-transfer excitations common in conjugated systems.[8]

The Computational Workflow: A Step-by-Step Protocol

This section details the sequential protocol for a comprehensive theoretical analysis of N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine. Each step is designed to build upon the last, creating a logical and self-validating progression of inquiry.

Caption: A validated workflow for the computational analysis of organic semiconductor materials.

Protocol: Molecular Structure Preparation

-

Construct the Molecule: Using a molecular builder (e.g., Avogadro, GaussView), construct the 3D structure of N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine.

-

Initial Cleaning: Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., UFF or MMFF94) to resolve any steric clashes or unnatural bond lengths. This provides a reasonable starting geometry for the more demanding quantum calculations.

Protocol: Ground State Geometry Optimization

The goal of this step is to find the lowest energy conformation of the molecule.

-

Select Method and Basis Set: Choose the DFT functional and basis set. A widely accepted combination for organic molecules is the B3LYP functional with the 6-31G(d) basis set.[8] This provides a good balance of accuracy and computational efficiency.

-

Set Up Calculation: In a quantum chemistry software package (e.g., Gaussian, ORCA), define the calculation type as "Optimization" (Opt).

-

Convergence Criteria: Use strict convergence criteria to ensure a true energy minimum is found. An SCF energy threshold of 10⁻⁸ Hartree is recommended.[6]

-

Execute and Analyze: Run the calculation. Upon completion, verify that the optimization has converged successfully by checking the output log file. The final geometry represents the most stable structure of the isolated molecule.

Protocol: Vibrational Frequency Analysis

This is a critical validation step. It confirms that the optimized structure is a true energy minimum and provides thermodynamic data.

-

Set Up Calculation: Using the optimized geometry from the previous step, set up a "Frequency" (Freq) calculation using the same level of theory (B3LYP/6-31G(d)).

-

Execute and Verify: Run the calculation. The key output to check is the list of vibrational frequencies. For a true minimum energy structure, there should be zero imaginary frequencies . The presence of an imaginary frequency indicates a saddle point, and the structure must be re-optimized.

-

Extract Data: The output will also contain important thermochemical data, such as the zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Protocol: Frontier Molecular Orbital (FMO) Analysis

The FMOs—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's electronic behavior.

-

Extract Energies: From the converged optimization output, extract the energies of the HOMO and LUMO.

-

HOMO Energy: Correlates with the ionization potential (IP) and the ability to donate an electron (hole transport). A higher HOMO level is often desired for efficient hole injection from standard anodes like ITO.[7]

-

LUMO Energy: Correlates with the electron affinity (EA) and the ability to accept an electron.

-

HOMO-LUMO Gap (E_gap): This is the difference between the LUMO and HOMO energies and provides a first approximation of the molecule's electronic excitation energy and chemical stability.[9]

-

-

Visualize Orbitals: Generate cube files or use visualization software to plot the 3D shapes of the HOMO and LUMO. This reveals where the electron density is located for hole and electron transport, respectively. For an effective HTM, the HOMO should be delocalized across the π-conjugated core.

Protocol: Excited State & Absorption Spectra Calculation

This step predicts how the molecule will interact with light.

-

Set Up Calculation: Using the optimized ground-state geometry, perform a TD-DFT calculation. A long-range corrected functional like CAM-B3LYP with the 6-31G(d) basis set is recommended for more accurate prediction of absorption wavelengths (λ_max).[8]

-

Specify Parameters: Request the calculation of several excited states (e.g., 10-20 states) to generate a spectrum.

-

Analyze Output: The output will list the excitation energies (in eV or nm) and their corresponding oscillator strengths. The transitions with the highest oscillator strengths correspond to the most intense peaks in the UV-Visible absorption spectrum. This data is crucial for ensuring the HTM is transparent in the visible region where the solar cell or OLED emitter is active.[3]

Protocol: Reorganization Energy (λ) Calculation

Reorganization energy is a critical parameter for predicting charge mobility. It represents the energy required to distort the molecular geometry from its neutral-state equilibrium to its charged-state equilibrium and vice-versa. A lower reorganization energy generally leads to higher charge mobility.[2][6]

The hole reorganization energy (λ_h) is calculated using the following four energy points, all at the B3LYP/6-31G(d) level of theory:

-

E_N(G_N): Single point energy of the neutral molecule at its optimized neutral geometry.

-

E_C(G_N): Single point energy of the cation (+1 charge) at the optimized neutral geometry.

-

E_C(G_C): Single point energy of the cation at its optimized cationic geometry.

-

E_N(G_C): Single point energy of the neutral molecule at the optimized cationic geometry.

The two components of λ_h are calculated as:

-

λ₁ = E_C(G_N) - E_C(G_C)

-

λ₂ = E_N(G_C) - E_N(G_N)

Total Hole Reorganization Energy (λ_h) = λ₁ + λ₂

Caption: The four-point method for calculating hole reorganization energy (λ_h).

Data Analysis and Interpretation

The results from the computational workflow should be compiled and analyzed to assess the molecule's potential. Below is a sample table structure for presenting the key predicted properties.

| Parameter | Predicted Value | Significance for HTM Performance |

| HOMO Energy | e.g., -5.15 eV | Determines hole injection efficiency; should align with anode work function. |

| LUMO Energy | e.g., -1.90 eV | Indicates electron blocking capability; should be high to prevent electron leakage. |

| HOMO-LUMO Gap | e.g., 3.25 eV | Relates to optical transparency and stability. A wider gap ensures transparency in the visible range. |

| λ_max (TD-DFT) | e.g., 380 nm | Main absorption peak. Should be in the UV region to avoid parasitic absorption. |

| Hole Reorganization (λ_h) | e.g., 0.18 eV | Lower values (< 0.3 eV) are indicative of potentially high hole mobility. |

| Dipole Moment | e.g., 0.5 Debye | A low dipole moment can be beneficial for amorphous film morphology. |

Interpretation:

-

A HOMO level around -5.1 to -5.4 eV is often ideal for efficient hole injection from common transparent conductive oxides (like ITO) into perovskite or organic emissive layers.[6][7]

-

A low reorganization energy is a primary indicator of a good charge transporter.[9] Values comparable to or lower than established HTMs like Spiro-OMeTAD (~0.20 eV) suggest high potential.[6]

-

The HOMO distribution should be delocalized across the naphthalene core and nitrogen atoms, indicating that this conjugated pathway is active in hole transport.

Conclusion

This technical guide provides a robust and validated computational protocol for the in silico evaluation of N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine as a potential organic semiconductor. By systematically applying DFT and TD-DFT methods, researchers can predict essential electronic, optical, and charge transport properties. This theoretical-first approach allows for the intelligent design and screening of candidate molecules, significantly reducing the experimental burden and accelerating the development of next-generation materials for organic electronics.[6][10] The insights gained from this workflow provide a foundational understanding of the molecule's potential, guiding subsequent synthetic and device fabrication efforts.

References

- G. A. de Sousa, et al. (2018). Computational Insights into Organic Semiconductors.

- G. A. de Sousa, et al. (2018). Computational Insights into Organic Semiconductors.

- Jahanbani, S., et al. DFT and TD-DFT studies of 1,3,5-Tris (dipheny1amino)

- Garcia-Espejo, G., et al. (2022). Data-Driven Analysis of Hole-Transporting Materials for Perovskite Solar Cells Performance.

- Jordan, G. S. A. A. (2025).

- Jahanbani, S., et al. (2024). Theoretical study of optoelectronic performance of hole-transporting material quinoxaline-based with architecture (D-A-D) in perovskite solar cells: A DFT method.

- Dou, C., et al. (2023). Computational Approaches for Organic Semiconductors: From Chemical and Physical Understanding to Predicting New Materials.

- Dou, C., et al. (2023). Computational Approaches for Organic Semiconductors: From Chemical and Physical Understanding to Predicting New Materials.

- Slattery, C., et al. (2018). Large-Scale Computational Screening of Molecular Organic Semiconductors Using Crystal Structure Prediction.

- Qiu, M., et al. (2019).

- Holliday, S., et al. (2017). Organic electronics by design: the power of minor atomic and structural changes. Royal Society of Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Read between the Molecules: Computational Insights into Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. sarcouncil.com [sarcouncil.com]

- 7. DFT and TD-DFT studies of 1,3,5-Tris (dipheny1amino) benzene derivatives based hole transport materials: application fo… [ouci.dntb.gov.ua]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine in OLEDs

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction: The Role of N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine in High-Performance OLEDs

N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine, hereafter referred to as NDDP, is an aromatic amine compound with the CAS number 111961-87-6.[1][2][3] Its molecular structure, featuring a naphthalene core symmetrically substituted with diphenylamino groups, imparts significant thermal stability and desirable electronic properties for applications in Organic Light-Emitting Diodes (OLEDs). Primarily, NDDP serves as a high-performance hole transport material (HTM) and, in certain device architectures, as a host material for phosphorescent emitters.

The selection of an appropriate HTM is critical for the overall efficiency, stability, and operational lifetime of an OLED. An ideal HTM should possess several key characteristics:

-

High Hole Mobility: To ensure efficient transport of holes from the anode to the emissive layer.

-

Suitable HOMO Level: The Highest Occupied Molecular Orbital (HOMO) energy level must be well-aligned with the work function of the anode (or the hole injection layer) and the HOMO level of the emissive layer to facilitate low-impedance hole injection and transport.

-

High Glass Transition Temperature (Tg) and Thermal Stability: To maintain the morphological integrity of the thin film stack during device operation, which often generates significant heat.

-

High Triplet Energy: To effectively confine triplet excitons within the emissive layer, which is particularly crucial in phosphorescent OLEDs (PHOLEDs).

NDDP's chemical structure and physical properties make it a compelling candidate to meet these requirements, offering a robust alternative to more commonly used HTMs.

Physicochemical Properties of NDDP

A comprehensive understanding of NDDP's material properties is fundamental to its application in OLEDs. These properties dictate its performance within the device stack and inform the fabrication protocols.

| Property | Value | Source(s) |

| CAS Number | 111961-87-6 | [1][2][3] |

| Molecular Formula | C₃₄H₂₆N₂ | [1][3] |

| Molecular Weight | 462.58 g/mol | [1][3] |

| UV-Vis Absorption (in CH₂Cl₂) | 312 nm, 341 nm | [1][3][4] |

| Photoluminescence (in CH₂Cl₂) | 438 nm | [1][3][4] |

| Thermal Stability (TGA) | >290 °C (0.5% weight loss) | [1][3][4] |

The high thermal decomposition temperature (>290 °C) is a key indicator of NDDP's suitability for vacuum thermal evaporation (VTE) and its potential to contribute to the operational stability of OLED devices.[1][3][4]

Core Application: Hole Transport Layer (HTL)

The primary and most validated application of NDDP is as a hole transport layer. Its function is to efficiently relay positive charge carriers (holes) from the anode/hole-injection layer interface to the emissive layer, where they recombine with electrons to generate light.

Mechanism of Action and Rationale for Use

The tetraphenyl-substituted diamine structure provides a network of π-conjugated systems that facilitate hole hopping. The naphthalene core enhances the rigidity and thermal stability of the molecule compared to biphenyl-based analogues like NPB. This enhanced stability helps prevent the crystallization of the amorphous thin film, a common failure mechanism in OLEDs. The proper alignment of its HOMO energy level with adjacent layers minimizes the energy barrier for hole injection, leading to lower turn-on and operating voltages.

Experimental Workflow: OLED Fabrication and Characterization

Caption: A generalized workflow for the fabrication and testing of an OLED device incorporating an NDDP hole transport layer.

Protocol 1: Fabrication of a Multilayer OLED via Vacuum Thermal Evaporation (VTE)